molecular formula C20H24N6O4 B2834652 Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate CAS No. 895833-02-0

Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate

货号: B2834652
CAS 编号: 895833-02-0
分子量: 412.45
InChI 键: HXCCVGMQNMFCSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate is a synthetic purine derivative characterized by a 7-benzyl-substituted purine core modified at positions 2 and 6 with ketone groups and at position 3 with a methyl group. The purine moiety is linked to a piperazine ring via the N8 position, and the piperazine is further functionalized with a methyl acetate group.

属性

IUPAC Name

methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-23-17-16(18(28)22-20(23)29)26(12-14-6-4-3-5-7-14)19(21-17)25-10-8-24(9-11-25)13-15(27)30-2/h3-7H,8-13H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCCVGMQNMFCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

作用机制

The mechanism of action of Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in the Purine Family

  • Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate (): This compound replaces the benzyl group at position 7 with a 2-chlorobenzyl substituent. No direct activity data are provided, but such halogen substitutions are commonly employed to optimize pharmacokinetic properties .

Piperazine-Linked Quinoline Derivatives ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and its halogenated variants (C2–C7) share the piperazine-acetate backbone but feature quinoline cores instead of purines. Key differences include:

  • Core Structure: Quinolines (aromatic heterocycles with a nitrogen atom) versus purines (bicyclic structures with two nitrogen atoms). This distinction may influence target specificity, as quinolines are often associated with antimicrobial or anticancer activity, while purines are linked to nucleotide-related pathways.
  • For example, C4 (4-fluorophenyl) may exhibit higher metabolic stability due to fluorine’s electronegativity .

Thiazole-Ureido Piperazine Derivatives ()

Compounds like Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) incorporate a thiazole ring and ureido group. Key contrasts with the target compound include:

  • Heterocycle : Thiazole (sulfur- and nitrogen-containing ring) versus purine. Thiazoles are often associated with kinase inhibition or antimicrobial activity.
  • Functional Groups : The ureido moiety (-NH-C(=O)-NH-) in 10m enables hydrogen bonding, which may enhance target engagement compared to the purine’s ketone groups.

Key Findings and Implications

Core Heterocycle: The purine core in the target compound distinguishes it from quinolines and thiazoles, suggesting unique mechanistic pathways, possibly related to adenosine receptors or nucleotide metabolism.

Substituent Impact : Halogenation (e.g., in ) and electron-withdrawing groups (e.g., trifluoromethyl in 10m) enhance lipophilicity and binding but may affect toxicity profiles.

Ester Stability : The methyl ester in the target compound may confer faster metabolic clearance compared to ethyl esters in , necessitating formulation optimization.

Conclusion While structural parallels exist in the piperazine-acetate linkage and substitution patterns, the target compound’s purine core and benzyl group position it uniquely among related derivatives. Further studies are required to elucidate its biological activity and comparative efficacy against analogues.

常见问题

What are the established synthetic routes for Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of purine derivatives with benzyl halides to introduce the 7-benzyl group.
  • Step 2: Piperazine functionalization via nucleophilic substitution or reductive amination.
  • Step 3: Esterification or alkylation to attach the methyl acetate moiety.
    Key intermediates and reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization. For example, palladium-catalyzed cross-coupling or microwave-assisted synthesis may enhance efficiency .

How can researchers address low yields during the alkylation of the piperazine moiety?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Catalyst Screening: Employ phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate reactivity.
  • Temperature Control: Gradual heating (e.g., reflux at 80–100°C) to minimize decomposition .
    Reaction progress should be monitored via TLC or HPLC to identify quenching points.

What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and tautomeric forms (e.g., purine ring proton shifts at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~ 453.2 Da).
  • X-ray Crystallography: Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated in piperazine-containing analogs .

How to resolve discrepancies in NMR data caused by tautomerism in the purine core?

Methodological Answer:
Purine tautomerism (e.g., lactam-lactim equilibria) can lead to split peaks or signal broadening. Solutions include:

  • Variable-Temperature NMR: Analyze spectra at 25°C vs. −40°C to freeze tautomeric states.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict dominant tautomers and compare with experimental shifts .

What protocols ensure accurate purity assessment of the final product?

Methodological Answer:

  • HPLC Analysis: Employ a C18 column with a methanol/buffer mobile phase (pH 4.6, sodium acetate/1-octanesulfonate) for baseline separation of impurities .
  • Reference Standards: Compare retention times with certified materials (e.g., pharmacopeial impurities in piperazine derivatives) .

What advanced strategies isolate minor impurities in the compound?

Methodological Answer:

  • Preparative HPLC: Use gradient elution (e.g., 10–90% acetonitrile in water) to collect impurities for structural analysis.
  • Ion-Exchange Chromatography: Separate charged byproducts (e.g., unreacted piperazine intermediates) .
    Impurity profiles should be cross-validated with LC-MS/MS to identify degradation pathways.

How to design stability studies under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Photostability: Use ICH Q1B guidelines with UV light exposure (320–400 nm) to assess ester group susceptibility .

What assay designs evaluate enzyme inhibition potency for this compound?

Methodological Answer:

  • Kinetic Assays: Measure IC₅₀ values against purified enzymes (e.g., kinases or phosphodiesterases) using fluorogenic substrates.
  • Competitive Binding Studies: Use surface plasmon resonance (SPR) to quantify dissociation constants (Kd) .
    Include positive controls (e.g., theophylline for purine-related targets) to validate assay conditions.

How can computational tools predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with receptor active sites (e.g., adenosine A₂A receptor).
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .

How to reconcile conflicting bioactivity data across independent studies?

Methodological Answer:

  • Compound Integrity Checks: Re-analyze batches via LC-MS to rule out degradation.
  • Assay Standardization: Use shared reference compounds and protocols (e.g., ATP concentration in kinase assays).
  • Meta-Analysis: Apply statistical models (e.g., random-effects) to account for inter-lab variability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。